(R)-1-(7,8-Dihydronaphthalen-1-YL)ethan-1-amine
CAS No.: 802918-45-2
Cat. No.: VC0194983
Molecular Formula: C12H15N
Molecular Weight: 173.26
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802918-45-2 |
|---|---|
| Molecular Formula | C12H15N |
| Molecular Weight | 173.26 |
| IUPAC Name | (1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine |
| Standard InChI | InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8-9H,3,7,13H2,1H3/t9-/m1/s1 |
| SMILES | CC(C1=CC=CC2=C1CCC=C2)N |
Introduction
Chemical and Physical Properties
Structural Characteristics
(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine consists of a 7,8-dihydronaphthalene core structure with an ethanamine substituent at position 1 . The compound contains a chiral center at the carbon atom connecting the amine group to the naphthalene ring, with the R-configuration being the specific stereochemistry discussed in this review . This stereochemistry is critical for many of its biological activities and applications.
Physical and Chemical Data
The compound exhibits specific physical and chemical properties that are summarized in Table 1.
Table 1: Physical and Chemical Properties of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 802918-45-2 | |
| IUPAC Name | (R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine | |
| Molecular Formula | C₁₂H₁₅N | |
| Molecular Weight | 173.25-173.26 g/mol | |
| SMILES | NC@HC1=C2C(C=CCC2)=CC=C1 | |
| InChI | InChI=1S/C12H15N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2,4-6,8-9H,3,7,13H2,1H3/t9-/m1/s1 | |
| Appearance | Solid | |
| Purity (Commercial) | ≥95% |
Spectroscopic Characteristics
The structural identification of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine can be confirmed through various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The distinctive spectral features correspond to the naphthalene ring system combined with the characteristic signals of the chiral amine group.
Synthesis Methods
Synthetic Routes
The synthesis of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine typically involves several key steps that ensure both structural integrity and stereochemical control. Common synthetic approaches include:
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Starting Materials: The synthesis generally begins with commercially available naphthalene derivatives that serve as precursors.
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Reduction Process: A selective reduction of the naphthalene ring is performed to form the 7,8-dihydronaphthalene intermediate, which requires careful control of reaction conditions to ensure specificity.
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Amine Introduction: The ethanamine group is introduced through various methods, including reductive amination or nucleophilic substitution reactions, with stereocontrol to ensure the R-configuration.
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Purification: Chromatographic techniques, particularly HPLC, are often employed to separate the desired enantiomer from any racemic mixtures formed during synthesis .
Industrial Production
In industrial settings, the production of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine employs large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate reactions efficiently and maintain the stereochemical integrity of the final product. Quality control measures, including chiral HPLC analysis, are implemented to verify the enantiomeric purity of the manufactured compound.
Biological Activity and Applications
Pharmaceutical Applications
(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine and its derivatives have demonstrated potential in various pharmaceutical applications due to their unique structural features and biological activities.
Neuropharmacology
Research has investigated the compound for its potential role in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a suitable candidate for developing treatments aimed at conditions such as Alzheimer's and Parkinson's disease. Studies have shown that derivatives can act as neuroprotective agents, potentially slowing down neuronal degeneration.
Antidepressant Activity
Recent studies have indicated that derivatives of (R)-1-(7,8-dihydronaphthalen-1-yl)ethan-1-amine can exhibit antidepressant-like effects. Research has focused on synthesizing analogs that enhance efficacy and reduce side effects associated with traditional antidepressants. Modifications in the structure have led to compounds that show improved binding affinity to serotonin receptors, which are crucial in mood regulation.
Biochemical Interactions
The biological activity of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine is primarily linked to its interaction with various biological targets. It has been studied for its potential as a ligand in therapeutic applications, particularly in the modulation of hypoxia-inducible factors (HIFs), which play a critical role in cellular responses to low oxygen levels.
Binding Affinity Studies
Recent studies have highlighted the compound's binding affinity to the von Hippel-Lindau (VHL) protein, which is crucial for the regulation of HIFs. Some derivatives of related compounds have shown significant potency in this context, suggesting potential applications in conditions related to hypoxia.
Research Applications
Beyond direct pharmaceutical applications, (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for diverse chemical transformations, making it valuable in the synthesis of complex molecules and pharmaceutical precursors.
Structure-Activity Relationships
Comparative Analysis with Similar Compounds
Understanding the relationship between the structure of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine and its biological activity requires comparison with structurally similar compounds. Table 2 provides a comparative overview of related compounds.
Table 2: Comparison of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine with Similar Compounds
Structure Optimization
Structural modifications of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine have been explored to enhance specific properties or biological activities. These modifications include:
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Side Chain Modifications: Alterations to the ethanamine side chain can influence binding affinity to specific receptors or targets.
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Ring System Modifications: Changes to the partially reduced naphthalene ring system can affect lipophilicity, metabolic stability, and pharmacokinetic properties .
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Introduction of Functional Groups: Addition of functional groups at various positions can enhance specific interactions with biological targets or improve physicochemical properties .
Pharmacophore Identification
Research into the structure-activity relationships of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine and related compounds has helped identify key pharmacophoric elements responsible for specific biological activities . This understanding guides rational design of optimized derivatives with enhanced potency or selectivity for therapeutic targets .
Current Research and Future Perspectives
Recent Developments
Recent research on (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine has focused on expanding its applications in pharmaceutical development and exploring its potential in novel therapeutic areas . One notable area of research involves its potential role in the development of new treatments for tuberculosis, where tetrahydronaphthalene amides have shown promising activity as ATP synthase inhibitors .
Emerging Applications
The unique structural features of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine continue to inspire new applications across various fields . Emerging areas of interest include:
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Drug Delivery Systems: The compound's structure provides opportunities for development as part of advanced drug delivery systems targeting specific tissues or organs .
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Chemical Biology Tools: Its stereospecific properties make it valuable for developing chemical probes to study biological systems.
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Catalysis Applications: The chiral nature of the compound offers potential applications in asymmetric catalysis and stereoselective synthesis.
Future Research Directions
Several promising research directions may further expand the understanding and applications of (R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine:
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Expanded SAR Studies: More comprehensive structure-activity relationship studies to fully map the pharmacophoric elements responsible for specific biological activities .
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Metabolism and Pharmacokinetics: Detailed investigations into the metabolic fate and pharmacokinetic properties to better understand its in vivo behavior .
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Novel Synthetic Methodologies: Development of more efficient and stereoselective synthetic routes to improve accessibility and reduce production costs.
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Computational Modeling: Advanced computational studies to predict interactions with biological targets and guide rational design of improved derivatives.
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